molecular formula C19H20BNO3 B8480662 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine

Cat. No.: B8480662
M. Wt: 321.2 g/mol
InChI Key: ZIXAMTAPZPNATE-UHFFFAOYSA-N
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Description

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a furo[3,2-b]pyridine core, which is substituted with a phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine typically involves the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through various cyclization reactions starting from appropriate pyridine and furan derivatives.

    Introduction of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a phenylboronic acid or its ester.

    Attachment of the boronic ester moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced boronic ester derivatives.

    Substitution: Various biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity is facilitated by the stability of the boronic ester group and the electronic properties of the furo[3,2-b]pyridine core.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine is unique due to its furo[3,2-b]pyridine core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C19H20BNO3

Molecular Weight

321.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine

InChI

InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)14-9-7-13(8-10-14)17-12-15-16(22-17)6-5-11-21-15/h5-12H,1-4H3

InChI Key

ZIXAMTAPZPNATE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(O3)C=CC=N4

Origin of Product

United States

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